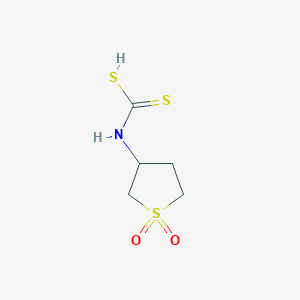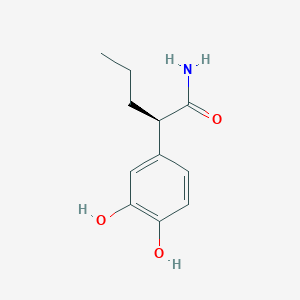
2-(3,4-Dihydroxyphenyl)valeramide, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)valeramide, (R)-, also known as DHV, is a compound that has been synthesized and studied for its potential applications in scientific research. DHV is a chiral molecule, meaning it has a specific orientation in space that can affect its interactions with other molecules. In
科学的研究の応用
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. In drug discovery, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been used as a starting point for the development of new drugs with improved properties.
作用機序
The exact mechanism of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is not fully understood, but it is believed to act on multiple pathways in the body. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
生化学的および生理学的効果
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on dopamine levels and cancer cells, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have antioxidant properties and may help to reduce inflammation. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to have anxiolytic effects, meaning it may help to reduce anxiety and stress.
実験室実験の利点と制限
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is readily available from commercial sources. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also stable and can be stored for extended periods of time. However, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations as well. It is a chiral molecule, meaning it has two mirror-image forms, and researchers must be careful to use the correct form in their experiments. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also relatively insoluble in water, which can make it difficult to work with in some applications.
将来の方向性
There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. One area of interest is the development of new drugs based on the structure of 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. Researchers may also investigate the mechanisms of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- in more detail to better understand its effects on the body. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- may be studied for its potential applications in other areas, such as the treatment of inflammation or anxiety disorders.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is a compound that has been synthesized and studied for its potential applications in scientific research. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects, anti-tumor properties, and antioxidant and anxiolytic effects. While 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations for use in lab experiments, it has several advantages and is a promising starting point for the development of new drugs. There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-, and continued study of this compound may lead to new insights into its mechanisms of action and potential therapeutic applications.
合成法
2-(3,4-Dihydroxyphenyl)valeramide, (R)- can be synthesized from L-DOPA, a naturally occurring amino acid that is converted into dopamine in the brain. The synthesis involves the reaction of L-DOPA with valeric acid, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
特性
CAS番号 |
117406-77-6 |
|---|---|
製品名 |
2-(3,4-Dihydroxyphenyl)valeramide, (R)- |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
(2R)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1 |
InChIキー |
GDXQWRJYXZXWMT-MRVPVSSYSA-N |
異性体SMILES |
CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
正規SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
同義語 |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



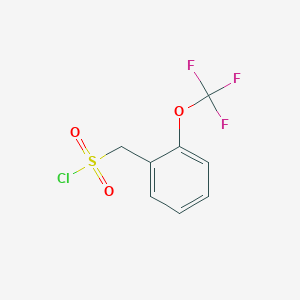

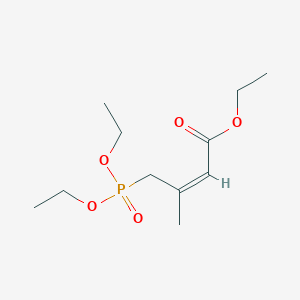
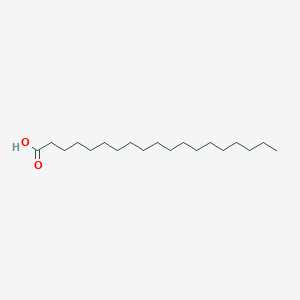
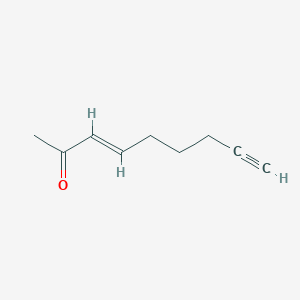
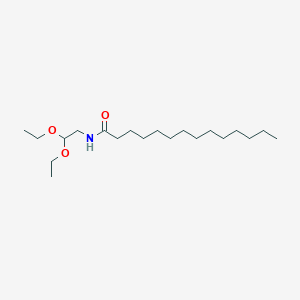
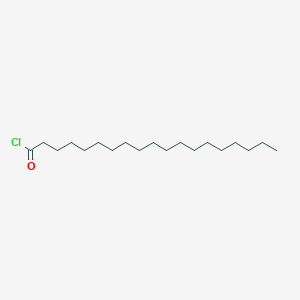

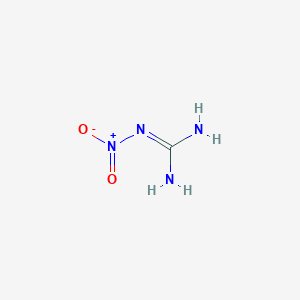
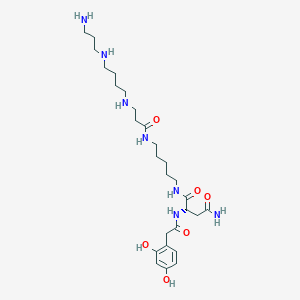
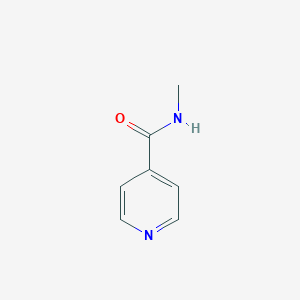
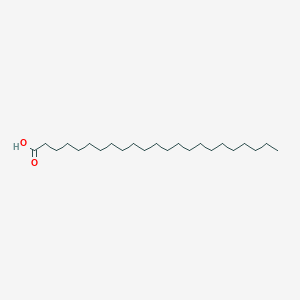
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
